N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S3/c1-3-8-22-15-7-5-13(28(2,24)25)10-17(15)27-19(22)21-18(23)12-4-6-14-16(9-12)26-11-20-14/h1,4-7,9-11H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFODUBYCAQWBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core , which is known for its diverse biological activities. It includes several functional groups such as methylsulfonyl and prop-2-ynyl , which may influence its reactivity and interactions with biological targets. The structural complexity suggests potential for various biological applications.
| Component | Description |
|---|---|
| Benzothiazole Core | Known for antimicrobial and anticancer properties |
| Methylsulfonyl Group | Enhances chemical reactivity and may confer anti-inflammatory properties |
| Prop-2-ynyl Substituent | Adds structural diversity, potentially impacting biological interactions |
Antimicrobial Activity
Compounds with a benzothiazole structure often exhibit significant antimicrobial properties. Research indicates that derivatives similar to this compound can inhibit the growth of various bacteria and fungi, making them candidates for drug development against infections .
Anti-inflammatory Properties
The presence of specific functional groups in this compound may confer anti-inflammatory effects. Studies suggest that benzothiazole derivatives can modulate inflammatory pathways, offering therapeutic potential for conditions such as arthritis .
Anticancer Potential
Research into compounds with similar structures has shown promising anticancer activity. These compounds may inhibit cancer cell proliferation by interfering with key cellular processes or pathways involved in tumor growth . For instance, the compound's ability to bind to proteins involved in cell division could lead to reduced proliferation of cancer cells.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The compound may interact with specific enzymes or proteins, altering their function and leading to observed biological effects.
- It could inhibit key pathways involved in inflammation or cancer cell proliferation by binding to target proteins.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives:
- Anticonvulsant Activity : A series of 1,3-benzothiazol derivatives were synthesized and evaluated for anticonvulsant properties. These studies showed promising results in reducing seizure activity without significant neurotoxicity .
- Cytotoxicity Studies : In vitro assays demonstrated that certain benzothiazole compounds exhibited cytotoxic effects on cancer cell lines. The compounds were effective at inhibiting cell growth at micromolar concentrations .
- Inflammatory Response Modulation : Research indicated that benzothiazole derivatives could downregulate pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights structural differences and similarities with key benzothiazole derivatives:
Key Comparative Findings
Substituent-Driven Bioactivity: Methylsulfonyl vs. Trifluoromethyl: Methylsulfonyl (in the target compound) provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in . This may reduce metabolic oxidation but improve solubility. Prop-2-ynyl vs.
Biological Activity Trends: Antibacterial Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) at position 6 show enhanced antibacterial effects, as seen in . CNS Targeting: Piperazine-containing analogs exhibit superior cholinesterase inhibition due to improved basicity and blood-brain barrier penetration.
Physicochemical Properties :
- Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like -CF₃ .
- Metabolic Stability : Alkyne groups (e.g., prop-2-ynyl) may reduce cytochrome P450-mediated metabolism, enhancing half-life relative to compounds with ester or amide linkages .
Research Findings and Implications
Q & A
Q. Key Reaction Conditions :
- Temperature: 60–80°C for sulfonylation.
- Catalysts: Pd(PPh₃)₄ for alkynylation.
- Solvents: DMF for coupling reactions, dichloromethane for sulfonylation.
Basic: Which spectroscopic methods confirm the compound’s structure?
Methodological Answer :
Critical techniques include:
| Method | Key Data Points |
|---|---|
| ¹H NMR | Peaks at δ 2.8–3.1 ppm (methylsulfonyl), δ 6.5–8.5 ppm (aromatic protons). Prop-2-ynyl protons at δ 2.1–2.3 ppm. |
| IR | Stretching at 1650–1680 cm⁻¹ (amide C=O), 1320–1350 cm⁻¹ (sulfonyl S=O). |
| UV-Vis | λₘₐₐ ~270–290 nm (benzothiazole π→π* transitions). |
| Elemental Analysis | C, H, N, S content within ±0.3% of theoretical values. |
| Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency . |
Basic: How to assess initial biological activity?
Q. Methodological Answer :
Antimicrobial Assays :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution.
- Compare MIC (Minimum Inhibitory Concentration) with standard antibiotics (e.g., ampicillin).
Cytotoxicity Screening :
- MTT assay on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM.
- Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
- Activity varies with substituents; e.g., electron-withdrawing groups enhance potency .
Advanced: How to design structure-activity relationship (SAR) studies?
Q. Methodological Answer :
Substituent Variation : Modify the prop-2-ynyl group (e.g., alkyl vs. aryl) or methylsulfonyl position.
Bioactivity Profiling : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays.
Computational Modeling :
- Perform docking (AutoDock Vina) to predict binding to ATP-binding pockets.
- Correlate logP values (calculated via ChemAxon) with cellular permeability.
Q. Example SAR Table :
| Substituent | Antimicrobial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| -SO₂Me, -C≡CH | 8.2 (S. aureus) | 12.5 (HeLa) |
| -SO₂Et, -C≡CH | 15.6 | 25.0 |
| -SO₂Me, -CH₂CH₃ | >50 | >50 |
| Electron-deficient groups enhance antimicrobial activity . |
Advanced: How to optimize reaction yields?
Q. Methodological Answer :
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for alkynylation efficiency.
Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for sulfonylation; THF for coupling.
Temperature Control : Maintain 60–70°C during sulfonylation to minimize byproducts.
Workup : Neutralize excess thionyl chloride with ice-cold NaHCO₃ to prevent decomposition .
Advanced: How to resolve contradictions in bioactivity data?
Q. Methodological Answer :
Replicate Assays : Conduct triplicate experiments to confirm IC₅₀/MIC values.
Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity.
Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to rule out resistance mechanisms.
Target Validation : Knockdown putative targets (e.g., via siRNA) to confirm mechanism .
Advanced: How to study interactions with biological targets?
Q. Methodological Answer :
Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., topoisomerase II) on a chip to measure binding kinetics (KD, kon/koff).
X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes.
Molecular Dynamics Simulations : Use GROMACS to analyze stability of ligand-protein complexes over 100 ns trajectories .
Advanced: What are key purification challenges and solutions?
Q. Methodological Answer :
| Challenge | Solution |
|---|---|
| Low solubility in polar solvents | Use DCM/MeOH (9:1) for recrystallization. |
| Byproduct formation during alkynylation | Pre-purify intermediates via flash chromatography. |
| Sulfonyl group hydrolysis | Avoid aqueous workup; use anhydrous MgSO₄ for drying . |
Advanced: How to evaluate stability under experimental conditions?
Q. Methodological Answer :
Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical).
pH Stability : Incubate in buffers (pH 2–12) for 24 hrs; monitor via HPLC.
Light Sensitivity : Store in amber vials; assess photodegradation under UV/vis light.
- Methylsulfonyl groups enhance stability vs. esters .
Advanced: How to conduct comparative analysis with structural analogs?
Q. Methodological Answer :
Structural Comparison :
- Replace benzothiazole with benzoxazole; assess bioactivity loss.
- Compare methylsulfonyl vs. sulfonamide derivatives.
Bioactivity Metrics :
| Analog | Target Affinity (nM) | Selectivity Index |
|---|---|---|
| Parent compound | 45 ± 3 (Kinase X) | 12.5 |
| Benzoxazole analog | 220 ± 15 | 2.1 |
| Benzothiazole cores improve target engagement . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
